molecular formula C15H19N5O3 B6670183 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide

Cat. No.: B6670183
M. Wt: 317.34 g/mol
InChI Key: NQFMBXUCNFQGQW-SWLSCSKDSA-N
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Description

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide is a compound of significant interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. The presence of the 6-methoxypyridinyl and triazolyl groups within its molecular architecture suggests it may exhibit diverse chemical and biological properties.

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-22-14-3-2-11(8-17-14)15-12(5-7-23-15)19-13(21)4-6-20-10-16-9-18-20/h2-3,8-10,12,15H,4-7H2,1H3,(H,19,21)/t12-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFMBXUCNFQGQW-SWLSCSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2C(CCO2)NC(=O)CCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)[C@@H]2[C@H](CCO2)NC(=O)CCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide generally involves several key steps:

  • Starting Materials: Typically, the synthesis begins with 6-methoxypyridine, which undergoes a series of functional group transformations to introduce the oxolan and triazol moieties.

  • Reaction Steps:

    • Oxidation to introduce the oxolan ring.

    • Nucleophilic substitution to attach the triazol group.

  • Reaction Conditions: The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, optimizing reaction conditions to maximize efficiency. Batch reactors and continuous flow systems might be employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, particularly at the methoxypyridine and oxolan moieties.

  • Reduction: The triazol ring can participate in reduction reactions under specific conditions.

  • Substitution: The pyridine ring allows for various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

Depending on the reaction conditions, the compound can form different products, including derivatives with modified pyridine or triazol rings.

Scientific Research Applications

Chemistry

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide is studied for its potential as a ligand in coordination chemistry, forming complexes with various metals.

Biology

In biological research, this compound is investigated for its potential as an inhibitor of certain enzymes due to the presence of the triazol ring, which is known to interact with biological macromolecules.

Medicine

Preliminary studies suggest that this compound may have potential as an antifungal or antibacterial agent, given the activity associated with its structural components.

Industry

In industrial applications, it could be utilized in the development of novel polymers or materials due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The triazol ring can form hydrogen bonds and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues. These interactions disrupt normal biological processes, leading to the observed biological activity.

Comparison with Similar Compounds

  • N-(2-oxolanyl)-3-(1,2,4-triazol-1-yl)propanamide

  • 2-(6-methoxypyridin-3-yl)oxolan-3-amine

These comparisons highlight the unique functionalities that N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide brings to the table, opening up diverse avenues for research and application.

This compound's distinctive structure offers promising potentials across multiple domains, inviting deeper exploration and innovation.

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